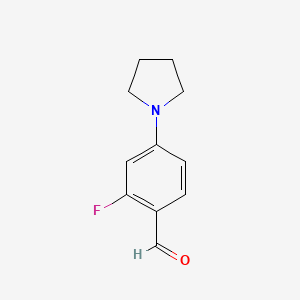

2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

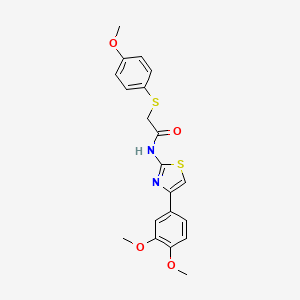

2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies :

- The compound has been synthesized through reactions involving similar pyrrolidine and fluorobenzaldehyde compounds. For instance, a study by Huang and Zhou (2011) describes the synthesis of a related compound, C26H23F2NO3, by reacting 2-(4-fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide with 4-fluorobenzaldehyde (Huang & Zhou, 2011).

Catalytic Applications :

- Fluorous (S) pyrrolidine sulfonamide, a related compound, has been used as an efficient promoter for highly enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water. This catalyst can be recovered and reused without significant loss of activity and stereoselectivity, as demonstrated by Zu et al. (2008) (Zu et al., 2008).

Synthesis of Pyrrolidines :

- Yadav and Gupta (2008) describe a synthesis method for 2,3,5-trisubstituted pyrrolidines using imino-aldols formed from reactions involving benzylimines of 2-fluoro-, and other benzaldehydes (Yadav & Gupta, 2008).

Molecular Docking Studies :

- The compound has been studied for its interactions with c-Met kinase inhibitors through molecular docking, as reported by Caballero et al. (2011). This study provides insight into the molecular features contributing to high inhibitory activity of related compounds (Caballero et al., 2011).

Synthesis of Fluoropyrroles :

- Surmont et al. (2009) discuss the efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles from related compounds, highlighting a methodology that provides new access to various 3-fluorinated pyrroles (Surmont et al., 2009).

Metal-Free Synthesis Approach :

- Liu et al. (2021) developed a metal-free approach to inden-1-ones from 2-alkynylbenzaldehydes, mediated by pyrrolidine. This method involves cleaving the C═O bond and constructing new C-C as well as C═O bonds (Liu et al., 2021).

Organocatalytic Applications :

- A study by Zu et al. (2006) discusses a fluorous (S)-pyrrolidine sulfonamide organocatalyst for promoting enantio- and diastereoselective Michael addition reactions in water. The catalyst can be reused multiple times without losing its activity and stereoselectivity (Zu et al., 2006).

Propiedades

IUPAC Name |

2-fluoro-4-pyrrolidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDBTRRKFABLOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-pyrrolidin-1-ylbenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)

![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2398776.png)

![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2398787.png)

![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2398788.png)

![1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398790.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2398792.png)